N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based inhibitors and has shown promising results in preclinical studies.
Wirkmechanismus
N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide exerts its pharmacological effects by inhibiting the activity of a class of enzymes called metalloproteases. Metalloproteases are involved in various physiological and pathological processes such as tissue remodeling, angiogenesis, and inflammation. By inhibiting the activity of metalloproteases, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a high selectivity towards metalloproteases and does not affect the activity of other enzymes. This selectivity is important as it reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide is its high selectivity towards metalloproteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide. One potential area of research is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of research is the identification of new therapeutic applications for this compound, particularly in diseases where metalloproteases play a key role. Finally, the development of new delivery methods for this compound, such as targeted drug delivery, may improve its efficacy and reduce potential off-target effects.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its high selectivity towards metalloproteases and good pharmacokinetic properties make it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. Further research is needed to explore its full potential and develop more potent analogs for therapeutic use.
Synthesemethoden
The synthesis of N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide involves a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a dimethylformamide (DMF) group. The protected piperidine is then reacted with N-Boc-piperazine to obtain the desired product, which is further deprotected to yield this compound.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been studied for its potential to inhibit the activity of enzymes that are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(4-methylpiperazine-1-carbonyl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O3S/c1-14(2)21(19,20)17-6-4-5-12(11-17)13(18)16-9-7-15(3)8-10-16/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSVBBRVGLATCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.